Diisopropyl ether

Description

Historical Context and Evolution of DIPE in Chemical Synthesis

The synthesis of ethers via the acid-catalyzed dehydration of alcohols is a long-established chemical transformation, with reports dating back to the 16th century for diethyl ether. masterorganicchemistry.com Diisopropyl ether can be prepared through a similar acid-catalyzed synthesis from isopropanol (B130326). sciencemadness.orgmetoree.com The industrial production of DIPE is closely linked to the production of isopropanol (IPA), where it is formed as a byproduct from the hydration of propylene (B89431). wikipedia.orgatamanchemicals.com

Historically, propylene was not a primary feedstock for fuel ethers, but DIPE sourced from IPA production byproducts did find its way into gasoline. ogj.com Patented processes from as early as 1958 describe methods for DIPE manufacture, such as an extract stripping process utilizing propylene and sulfuric acid. google.com Further process developments were patented in the 1970s for preparing DIPE from isopropanol. masterorganicchemistry.com Modern synthesis routes continue to evolve, including two-stage processes that react propylene with isopropanol and then hydrate (B1144303) the resulting DIPE to produce more isopropanol for recycling, creating a more efficient loop. googleapis.comgoogle.com The reaction mechanism for producing DIPE from a secondary alcohol like isopropanol is noted to be more complex than for primary alcohols, facing competition from other reaction pathways. masterorganicchemistry.com

Current Research Significance of this compound (DIPE)

The contemporary research significance of DIPE is multifaceted, driven by its versatile applications and its potential as a more environmentally benign chemical. It is often considered a less toxic alternative to other organic solvents. taylorandfrancis.com A key area of investigation is its use as a "greener" solvent, which could reduce the chemical industry's reliance on more hazardous substances. solubilityofthings.com

A substantial body of current research is dedicated to DIPE's role as a fuel additive. researchgate.net Studies are focused on its oxidation processes and combustion characteristics to validate and optimize its use for producing cleaner-burning fuels that reduce harmful emissions. morressier.com This research has shown that DIPE can improve engine performance while lowering emissions of pollutants like carbon monoxide. researchgate.netresearchgate.net Furthermore, novel synthesis methods for DIPE are an active area of research, including the development of a one-step process from acetone-rich feedstocks and the creation of new catalysts, such as molybdenum phosphide (B1233454) pillared bentonite, to improve the efficiency of DIPE production from isopropyl alcohol dehydration. researchgate.netresearchgate.net

Interdisciplinary Relevance of DIPE Studies

The applications of this compound are not confined to a single field but extend across several disciplines, highlighting its interdisciplinary importance.

In the pharmaceutical sector, DIPE is a widely utilized solvent. chemanalyst.comatamanchemicals.com Its primary roles include the synthesis, extraction, and crystallization of active pharmaceutical ingredients (APIs). chemanalyst.comatamanchemicals.comseqens.com It is particularly effective as an extraction medium for purifying specific compounds during the manufacturing process. chemanalyst.com DIPE is employed in the manufacturing of both standard and highly potent APIs (HPAPIs) under Good Manufacturing Practices (GMP). uab.cat

Its use is also noted in specific laboratory applications, such as in the mobile phase for High-Performance Liquid Chromatography (HPLC) to analyze pharmaceutical substances and in the purification of synthetic peptides. taylorandfrancis.com While the International Council for Harmonisation (ICH) Q3C guideline on residual solvents had previously not established a Permitted Daily Exposure (PDE) for DIPE due to a lack of toxicological data, a more recent risk assessment has proposed a PDE of 0.98 mg/day. nih.gov This finding may support its continued and regulated use in pharmaceutical manufacturing. nih.gov

This compound serves as a valuable chemical intermediate in the synthesis of various agrochemicals. solubilityofthings.com Its utility extends to the formulation of non-pesticidal agricultural products. atamanchemicals.com The agro-industry utilizes DIPE in various processes, leveraging its solvent properties and role as a synthesis building block. metoree.com

DIPE has gained significant recognition as an oxygenate and a high-octane blending component for gasoline. google.comwikipedia.orgogj.com Since the 1970s, oxygenates like DIPE have been incorporated into fuels to replace lead-based octane (B31449) enhancers and to promote more complete combustion, thereby reducing harmful tailpipe emissions. morressier.comtaylorandfrancis.com It is considered a promising additive for cleaner-burning fuels because it blends well with gasoline and helps lower the output of pollutants such as carbon monoxide. morressier.com

Research has demonstrated that blending DIPE into gasoline can enhance engine performance and decrease emissions. researchgate.netresearchgate.net For example, a 2023 study found that gasoline blended with 4% DIPE could improve engine performance and reduce exhaust gases at high engine speeds. researchgate.net Compared to other fuel ethers, DIPE is often regarded as a more environmentally friendly option and shows good compatibility with other gasoline additives and vehicle fuel system materials. ogj.comresearchgate.net Its favorable octane rating and boiling point make it a valuable component in modern fuel technology. ogj.com

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₆H₁₄O | wikipedia.orgatamanchemicals.com |

| Molar Mass | 102.177 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless liquid | nih.govwikipedia.org |

| Odor | Sharp, sweet, ether-like | nih.govwikipedia.org |

| Density | 0.725 g/mL at 25 °C | chemicalbook.comwikipedia.org |

| Melting Point | -60 °C (-76 °F) | wikipedia.orgsciencemadness.org |

| Boiling Point | 68.5 °C (155.3 °F) | wikipedia.orgsciencemadness.org |

| Solubility in Water | 2 g/L at 20 °C (0.88% by weight) | wikipedia.orgatamanchemicals.com |

| Vapor Pressure | 119 mmHg at 20 °C | wikipedia.orgnoaa.gov |

| Flash Point | -28 °C (-18 °F) | noaa.govsolventis.net |

| Autoignition Temperature | 443 °C (830 °F) | taylorandfrancis.comnoaa.gov |

DIPE's properties make it a highly effective and specialized solvent in organic chemistry. atamanchemicals.com It can dissolve a broad spectrum of organic materials, including oils, waxes, fats, and resins. chemicalbook.commetoree.comsilverfernchemical.com A key application is its use in liquid-liquid extractions to remove polar organic compounds, such as phenols and acetic acid, from aqueous solutions, a process aided by its low solubility in water. wikipedia.orgatamanchemicals.com

In the laboratory setting, its wide liquid range makes it a suitable solvent for recrystallization. wikipedia.org It is also used as a solvent for specific reactions, such as Grignard reactions, and for converting thermally unstable bromoboranes into their more stable isopropoxy derivatives. wikipedia.orgimarcgroup.com In some contexts, DIPE is chosen as a safer alternative to diethyl ether due to its properties. taylorandfrancis.comscienceforums.net Its utility also extends to analytical techniques like chromatography and to specialized industrial processes like the metallurgical extraction of metals such as gold and iron. atamanchemicals.comsolventis.netacs.org

| Field | Specific Application | Source |

|---|---|---|

| Pharmaceuticals | Solvent for API synthesis and crystallization | seqens.com |

| Extraction solvent for API manufacturing | chemanalyst.comatamanchemicals.com | |

| Mobile phase component in HPLC | taylorandfrancis.com | |

| Agrochemicals | Intermediate in synthesis and formulation | metoree.comsolubilityofthings.com |

| Fuel Technology | High-octane oxygenate additive for gasoline | wikipedia.orgogj.com |

| Component for cleaner-burning fuels to reduce emissions | researchgate.netmorressier.com | |

| Organic Chemistry | Specialized solvent for extraction and recrystallization | wikipedia.orgatamanchemicals.com |

| Solvent for Grignard reactions | imarcgroup.com | |

| Solvent for paints, waxes, resins, and dyes | atamanchemicals.comsolventis.net | |

| Extraction agent in metallurgy | solventis.netacs.org |

Environmental Science and Green Chemistry Initiatives

This compound (DIPE) occupies a complex position within the fields of environmental science and green chemistry. While it has been explored as a potentially "greener" alternative in some applications due to its lower toxicity compared to certain solvents, its environmental persistence, and significant safety hazards present considerable challenges. taylorandfrancis.comsolubilityofthings.com Research has focused on its environmental fate, its role as a fuel additive, and its classification within green chemistry frameworks, alongside efforts to mitigate its environmental impact through bioremediation.

Role as a Solvent and Fuel Additive

This compound is utilized as a specialized solvent for extracting polar organic compounds from aqueous solutions, such as phenols and acetic acid. atamanchemicals.comwikipedia.org It has been considered a less toxic alternative to other solvents like its historical archetype, diethyl ether. taylorandfrancis.com However, its standing in green chemistry is contentious. Some solvent selection guides classify DIPE as an "undesirable" solvent, recommending alternatives like 2-MeTHF (2-Methyltetrahydrofuran) and MTBE (methyl tert-butyl ether) due to its powerful tendency to form explosive peroxides. whiterose.ac.ukusc.educolorado.edu

As a gasoline additive, DIPE has been recognized for its potential to promote cleaner-burning fuels. morressier.com Oxygenates like DIPE can help reduce harmful exhaust pollutants such as carbon monoxide and volatile organic compounds resulting from incomplete fossil fuel combustion. morressier.com Studies on the oxidation process of DIPE have identified major reaction products like acetone (B3395972), propanal, propene, and isopropyl acetate (B1210297), providing insight into its combustion characteristics. morressier.com

Environmental Fate and Biodegradation

The environmental behavior of DIPE is dictated by its physical and chemical properties. With a high vapor pressure, it is expected to exist primarily as a vapor if released to the air and degrade through reactions with hydroxyl radicals, with an estimated atmospheric half-life of 21 hours. nih.gov If released into soil, DIPE is expected to have high mobility. nih.gov Its volatilization from water surfaces is considered an important fate process, with an estimated half-life of about 3 hours in a model river and 4 days in a model lake. nih.gov The potential for bioaccumulation in aquatic organisms is considered low. nih.gov

Historically, ethers have been known to be resistant to biodegradation. nih.gov However, significant research has demonstrated the potential for microbial degradation of DIPE. The bacterium Mycolicibacterium sp. strain CH28, isolated from pharmaceutical wastewater, has shown the ability to completely mineralize DIPE. cabidigitallibrary.orgbohrium.comu-szeged.hutandfonline.com In laboratory studies, this strain degraded 75 mg/l of DIPE within 42 hours. cabidigitallibrary.orgtandfonline.comresearchgate.net The degradation pathway involves intermediates such as 2-propanol, acetone, and acetate. cabidigitallibrary.orgbohrium.comtandfonline.com This research highlights the potential for bioremediation as a cost-effective and environmentally friendly method for cleaning sites contaminated with DIPE and other fuel oxygenates. bohrium.comtandfonline.com

Environmental Fate Properties of this compound

| Property | Value / Finding | Source(s) |

|---|---|---|

| Atmospheric Half-life | ~21 hours (reaction with hydroxyl radicals) | nih.gov |

| Vapor Pressure | 149 mm Hg at 25 °C | nih.gov |

| Henry's Law Constant | 2.3 x 10⁻³ atm-cu m/mole (estimated) | nih.gov |

| Soil Mobility (Koc) | 160 (estimated, high mobility) | nih.gov |

| Bioconcentration Factor (BCF) | 8 (estimated, low potential) | nih.gov |

| Biodegradability | Resistant in some tests, but specific bacteria (Mycolicibacterium sp. strain CH28) can achieve complete mineralization. | nih.govcabidigitallibrary.orgtandfonline.comsigmaaldrich.com |

Peroxide Formation: A Significant Environmental Hazard

A major issue in the context of environmental science and green chemistry is the propensity of DIPE to form explosive organic peroxides upon exposure to air and light. wikipedia.orgumn.eduprinceton.edu This reaction occurs more readily with DIPE than with diethyl ether due to the presence of secondary carbons adjacent to the ether oxygen. wikipedia.orgsciencemadness.org The formation of these peroxides is accelerated in opened and partially emptied containers. princeton.edu This characteristic makes DIPE a severe peroxide hazard, posing a significant risk of explosion if not managed correctly. umn.eduusc.edu From a green chemistry perspective, this hazard is a substantial drawback, as it violates the principle of designing safer chemicals. The risk associated with peroxide formation often leads to the recommendation of using alternative solvents. wikipedia.orgusc.edu

Green Chemistry Solvent Selection Guide Classification for Ethers

| Solvent | Classification | Reason / Alternative | Source(s) |

|---|---|---|---|

| This compound | Undesirable | Powerful peroxide former. | usc.educolorado.edu |

| Diethyl ether | Undesirable | Low flash point, peroxide former. | usc.educolorado.edu |

| Tetrahydrofuran (THF) | Usable / Undesirable | Peroxide former. | usc.educolorado.edu |

| 2-Methyltetrahydrofuran (2-MeTHF) | Usable / Greener Alternative | Preferable to THF and diethyl ether. | whiterose.ac.ukusc.edu |

| tert-Butyl methyl ether (TBME) | Usable / Greener Alternative | Preferable to THF and diethyl ether. | whiterose.ac.ukusc.edu |

Sustainable Production Initiatives

Efforts are being made to improve the sustainability of producing and purifying DIPE. Traditional separation of DIPE from isopropyl alcohol and water via extractive distillation is energy-intensive. acs.org Research into hybrid processes, such as combining distillation with pervaporation membranes, has shown promise. acs.org These hybrid methods have been evaluated as superior in terms of energy consumption and total annual cost. acs.org Furthermore, life cycle assessments indicate that hybrid membrane distillation results in lower human toxicity and environmental impact compared to traditional extractive distillation. acs.org Such initiatives align with the green chemistry principle of designing energy-efficient and less hazardous chemical processes.

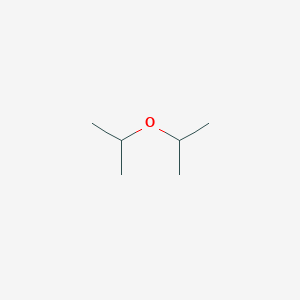

Structure

2D Structure

Properties

IUPAC Name |

2-propan-2-yloxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-5(2)7-6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFNJMIOTHYJRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O, Array | |

| Record name | DIISOPROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0906 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021890 | |

| Record name | Isopropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diisopropyl ether appears as a clear colorless liquid with an ethereal odor. Flash point -18 °F. Less dense than water. Vapors heavier than air., Gas or Vapor; Liquid, Colorless liquid with a sharp, sweet, ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sharp, sweet, ether-like odor. | |

| Record name | DIISOPROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propane, 2,2'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/534 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0906 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/78 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isopropyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0362.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

156 °F at 760 mmHg (USCG, 1999), 68.5 °C, 69 °C, 154 °F | |

| Record name | DIISOPROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/624 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0906 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/78 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isopropyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0362.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-18 °F (USCG, 1999), -28 °C, -18 °F (-28 °C) (closed cup), -18 °F | |

| Record name | DIISOPROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/534 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPROPYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/624 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0906 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/78 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isopropyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0362.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.2 % (NIOSH, 2023), Sol of commercial grade in water, 1.71% @ 19 °C; miscible with most organic solvents., Sol in acetone; miscible in ethyl alcohol, ethyl ether, MISCIBLE WITH MOST ORG SOLVENTS, Water solubility = 8,800 mg/l @ 20 °C, Soluble in oxygenated solvents, Solubility in water: poor, 0.2% | |

| Record name | DIISOPROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/624 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0906 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isopropyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0362.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.724 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7258 @ 20 °C/4 °C, Bulk density: 6.05 lb/gal @ 15.5 °C; similar to ethyl ether in properties but does tend to form peroxides more readily than ethyl ether, Relative density (water = 1): 0.7, 0.73 | |

| Record name | DIISOPROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/624 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0906 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/78 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isopropyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0362.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.5 (air= 1), Relative vapor density (air = 1): 3.5 | |

| Record name | ISOPROPYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/624 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0906 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

119 mmHg (NIOSH, 2023), 149.0 [mmHg], 149 mm Hg @ 25 °C /from experimentally derived coefficients/, Vapor pressure, kPa at 20 °C: 15.9, 119 mmHg | |

| Record name | DIISOPROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/534 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPROPYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/624 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0906 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/78 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isopropyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0362.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

COMMERCIAL VARIETY MAY CONTAIN APPROX 3% OF ISOPROPYL ALC, LESS THAN 0.01% OF SULFUR & LESS THAN 0.04% OF PEROXIDE., The dehydration of isopropyl alcohol with sulfuric acid produces propylene as an impurity in the production of isopropyl ether. The amounts of propylene by-product will vary with type of catalyst and reaction conditions., Isopropyl ether autooxidizes to form peroxides and hydroperoxides at 20 °C with UV radiation or in the presence of a photosensitizer, eg, benzophenone | |

| Record name | ISOPROPYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/624 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless volatile liquid, Colorless liquid., Colorless liquid | |

CAS No. |

108-20-3 | |

| Record name | DIISOPROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisopropyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2,2'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO7Y998826 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOPROPYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/624 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0906 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/78 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propane, 2,2'-oxybis- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TZ52C768.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-123 °F (USCG, 1999), -86.8 °C, -60 °C, -123 °F, -76 °F | |

| Record name | DIISOPROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/624 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0906 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/78 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isopropyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0362.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthetic Methodologies and Mechanistic Studies of Diisopropyl Ether

Catalytic Pathways for Diisopropyl Ether Synthesis

The synthesis of this compound (DIPE) is a significant industrial process, primarily achieved through the catalytic dehydration of isopropanol (B130326) (IPA). This reaction can be guided through various catalytic pathways to optimize yield and selectivity, with different methodologies offering distinct advantages. The choice of catalyst and reaction conditions plays a pivotal role in determining the efficiency of DIPE production.

Dehydration of Isopropanol (IPA)

The dehydration of isopropanol is a key reaction that can lead to the formation of either propylene (B89431) or this compound. The selective synthesis of DIPE is favored under specific catalytic conditions, often involving either acidic ion exchange resins or supported metal oxide catalysts. The reaction pathway is highly dependent on the nature of the active sites on the catalyst surface. Acidic sites are crucial for the etherification reaction to proceed.

Acidic ion exchange resins, particularly macroporous sulfonic acid resins, are effective catalysts for the synthesis of this compound from isopropanol. researchgate.net These solid acid catalysts offer advantages such as ease of separation from the reaction mixture and the potential for continuous processes. The catalytic activity is attributed to the presence of sulfonic acid functional groups (-SO3H) within the resin matrix.

The reaction over acidic ion exchange resins can proceed through two distinct mechanistic pathways, designated as Type I and Type II. researchgate.net The dominant mechanism is determined by the composition of the reaction medium, specifically the ratio of apolar to polar species. researchgate.net

At low ratios of propylene to isopropanol (below 1:1), the Type I mechanism is the predominant pathway for this compound formation. researchgate.net In this mechanism, a cluster of polar isopropanol molecules surrounds the sulfonic acid active sites of the resin. researchgate.net The proton from the sulfonic acid group becomes solvated within this IPA cluster, leading to a reaction environment that resembles homogeneous catalysis. researchgate.net

The key steps of the Type I mechanism are:

Protonation of an isopropanol molecule by the solvated proton to form a protonated alcohol.

Reaction of the protonated alcohol with a propylene molecule from the solution phase to generate a secondary carbocation intermediate.

Nucleophilic attack of another isopropanol molecule from the adsorbed cluster on the carbocation.

Deprotonation to yield this compound.

This mechanism highlights the essential role of a localized high concentration of isopropanol around the catalytic sites.

As the ratio of propylene to isopropanol increases, the reaction transitions to a Type II mechanism. This pathway becomes significant at optimal propylene to IPA ratios for DIPE synthesis. While the search results emphasize the Type I mechanism, the Type II mechanism is understood to involve a more direct interaction of the reactants with the catalyst surface, differing from the solvated proton cluster model of the Type I pathway. In this regime, the surface of the resin is less saturated with isopropanol, allowing for competitive adsorption of propylene.

The mechanistic details of the Type II pathway involve the direct protonation of a propylene molecule adsorbed on a sulfonic acid site to form a surface-bound carbocation. This is then attacked by a nearby isopropanol molecule to form the ether. This mechanism is more aligned with traditional heterogeneous catalytic models.

The ratio of apolar (propylene) to polar (isopropanol) species in the reaction mixture is a critical determinant of the prevailing reaction mechanism. researchgate.net

Low Propylene:IPA Ratio: A high concentration of the polar isopropanol molecules leads to the formation of IPA clusters around the sulfonic acid groups, favoring the Type I mechanism . researchgate.net

High Propylene:IPA Ratio: A higher relative concentration of the apolar propylene molecules leads to a more competitive adsorption on the catalyst surface, favoring the Type II mechanism .

This relationship allows for the tuning of the reaction pathway by adjusting the feed composition to optimize the production of this compound.

Supported metal oxide catalysts represent another important class of materials for the synthesis of this compound from isopropanol. The activity and selectivity of these catalysts are influenced by the nature of the metal oxide, the support material, and the preparation method. Acidic sites on the catalyst surface are generally required for the dehydration of isopropanol to form DIPE. researchgate.net

Detailed Research Findings:

Iron (Fe): Iron oxides supported on gamma-alumina (γ-Al2O3) have demonstrated high selectivity towards this compound. researchgate.net Specifically, a Fe3O4/γ-Al2O3 catalyst prepared at an acidic pH showed significant selectivity for DIPE. researchgate.net In contrast, catalysts prepared under basic conditions were completely selective to propylene. researchgate.net

Copper (Cu): Copper-based catalysts have also been investigated for isopropanol dehydration. While copper catalysts are often associated with dehydrogenation reactions, their properties can be tuned by the support and preparation method to favor dehydration pathways.

Nickel (Ni): Nickel phosphate (B84403) supported on zeolite has been shown to be an effective catalyst for the conversion of isopropanol to this compound. taylorandfrancis.com A study using a zeolite-Ni(H2PO4)2 catalyst achieved an isopropanol conversion of 81.51% with a this compound yield of 40.77% and a selectivity of 33.16%. taylorandfrancis.com The presence of phosphate groups was found to increase the acidity of the catalyst, which in turn enhanced its catalytic activity. taylorandfrancis.com

Zirconium (Zr): Zirconium-based catalysts, such as zirconium phosphate modified natural zeolite, have shown promising results. nih.gov In one study, an 8 mEq/g zeolite-Zr(H2PO4)4 catalyst achieved an isopropanol conversion of 66.73%, with a this compound yield of 35.81% and a selectivity of 47.8%. nih.gov The catalyst also demonstrated good reusability. nih.gov

Interactive Data Table: Catalytic Performance of Supported Metal Oxide Catalysts in Isopropanol Dehydration to this compound

| Catalyst | Support | Temperature (°C) | IPA Conversion (%) | DIPE Selectivity (%) | DIPE Yield (%) |

| Fe3O4 | γ-Al2O3 | 250 | - | High | - |

| Zeolite-Ni(H2PO4)2 | Zeolite | 150 | 81.51 | 33.16 | 40.77 |

| Zeolite-Zr(H2PO4)4 | Zeolite | 150 | 66.73 | 47.8 | 35.81 |

| γ-Al2O3 | - | 206.85 | - | 8.6 | - |

| ZrO2 | - | 206.85 | - | 0 | - |

Supported Metal Oxide Catalysts (e.g., Fe, Cu, Ni, Zr)

Zeolite-Based Catalysts (e.g., Zeolite-Ni(H₂PO₄)₂, Zeolite-Zr(H₂PO₄)₄)

The synthesis of this compound (DIPE) through the dehydration of isopropanol has been effectively achieved using modified zeolite catalysts. Zeolites, with their defined porous structures, serve as excellent supports for catalytic materials. youtube.com Modifications with metal phosphates, such as nickel phosphate and zirconium phosphate, have shown significant promise in enhancing catalytic performance. bcrec.idiau.ir

In one line of research, natural zeolites were modified with nickel phosphate (Ni(H₂PO₄)₂) via an impregnation method. acs.org Prior to impregnation, the natural zeolite was treated with hydrofluoric acid (HF) and hydrochloric acid (HCl). acs.org The resulting Zeolite-Ni(H₂PO₄)₂ catalyst was tested in the dehydration of isopropyl alcohol at 150°C. acs.orgnih.gov The highest catalytic activity was observed with a metal loading of 8 mEq/g, achieving an isopropanol conversion of 81.51% and a DIPE yield of 40.77%. nih.gov

Similarly, zirconium phosphate-modified natural zeolite (Zeolite-Zr(H₂PO₄)₄) has been employed for DIPE production. iau.ir Prepared through a wet impregnation method, these catalysts were also tested at 150°C in a reflux system. iau.irresearchgate.net The catalyst with a metal loading of 8 mEq/g demonstrated the highest performance, with an isopropanol conversion of 66.73%, a DIPE yield of 35.81%, and a selectivity of 47.8%. iau.irresearchgate.net Characterization studies confirmed the successful modification of the natural zeolite structure. iau.ir

Catalytic Performance of Modified Zeolites in Isopropanol Dehydration

| Catalyst | Metal Loading (mEq/g) | IPA Conversion (%) | DIPE Yield (%) | DIPE Selectivity (%) | Source(s) |

|---|---|---|---|---|---|

| Zeolite-Ni(H₂PO₄)₂ | 8 | 81.51 | 40.77 | 33.16 | nih.gov |

| Zeolite-Zr(H₂PO₄)₄ | 8 | 66.73 | 35.81 | 47.8 | iau.irresearchgate.net |

Acidity Effects on Selectivity and Yield

The acidity of the catalyst is a critical factor influencing the conversion of isopropanol and the selectivity towards this compound. The introduction of phosphate groups into the zeolite structure significantly increases the catalyst's acidity, which in turn enhances its catalytic activity. nih.gov

Catalyst Reusability and Stability

The stability and potential for reuse are crucial for the industrial application of catalysts. Studies on both Zeolite-Ni(H₂PO₄)₂ and Zeolite-Zr(H₂PO₄)₄ have demonstrated their robustness and reusability over multiple reaction cycles.

The Zeolite-Ni(H₂PO₄)₂ catalyst was found to maintain sufficient activity and stability after being reused for three cycles in the dehydration of isopropyl alcohol. acs.orgnih.gov This suggests that the nickel phosphate-based modified zeolite has adequate potential for upscaled production of DIPE. nih.gov

The Zeolite-Zr(H₂PO₄)₄ catalyst also showed good reusability, providing adequate performance for up to four cycles. iau.irresearchgate.net Although a gradual decrease in catalytic activity was observed with each subsequent use, the catalyst remained effective, highlighting its potential for practical applications. iau.irresearchgate.net

Heteropoly Acids as Catalysts

Heteropoly acids (HPAs) are strong, environmentally benign catalysts that have been utilized in various organic syntheses, including reactions relevant to ether production. researchgate.net These compounds, such as H₃PW₁₂O₄₀, can act as highly efficient solid acid catalysts for liquid-phase reactions. researchgate.net

In the context of ether chemistry, HPAs have been investigated for deoxygenation reactions. A study on the decomposition of this compound used a bifunctional catalyst consisting of platinum (Pt) supported on an acidic cesium salt of a Keggin-type heteropoly acid (Cs₂.₅H₀.₅PW₁₂O₄₀). acs.org This research highlights the application of HPA-based systems in the transformation of ethers. The synthesis of HPAs themselves can be achieved through methods like acidification coupled with ether extraction, although this method has safety concerns due to the use of volatile and flammable solvents like diethyl ether. google.comfrontiersin.org Newer, safer methods, such as ion-exchange, have been developed to avoid the use of ether. frontiersin.org The stability of HPAs allows them to be recycled, for instance, by extraction with diethyl ether after a reaction. frontiersin.org

Propylene Hydration and Subsequent IPA Alkylation

Single-Step Conversion from Propylene and Water

The synthesis of this compound can be achieved in a single step from a feed of propylene and water, bypassing the need to isolate isopropyl alcohol (IPA) as an intermediate. afribary.com This process typically utilizes a strong acid catalyst. One such process employs a special strongly acidic ion exchange resin in a fixed-bed reactor. researchgate.net Under optimized conditions of 145°C and 8.0 MPa, a single-pass propylene conversion higher than 48% was achieved. researchgate.net

Another study used Amberlyst 15, an ion-exchange resin catalyst, to synthesize DIPE from propylene and water at temperatures between 70°C and 160°C and pressures up to 60 bar. afribary.com The primary reactions occurring within the catalyst particles are the hydration of propylene to form IPA and the subsequent alkylation of the newly formed IPA with another propylene molecule to produce DIPE. afribary.com A bimolecular dehydration of IPA also contributes to DIPE formation. afribary.com This single-step approach is advantageous as it avoids the difficult conditions required for the direct hydration of propylene to IPA, which suffers from the poor solubility of propylene in water. googleapis.com

Role of Carbocation Intermediates

The acid-catalyzed synthesis of this compound from propylene and water or isopropanol proceeds through a mechanism involving carbocation intermediates. In the presence of an acid catalyst, such as an ion-exchange resin or zeolite, a proton (H⁺) is added to the propylene molecule, forming a secondary carbocation (the isopropyl carbocation). umich.edu

This highly reactive carbocation can then follow one of two main pathways:

Hydration: The carbocation can be attacked by a water molecule. Subsequent deprotonation results in the formation of isopropyl alcohol (IPA). umich.edu

Alkylation: The carbocation can be attacked by the oxygen atom of an already-formed isopropyl alcohol molecule. This nucleophilic attack, followed by the loss of a proton, yields this compound.

The formation of DIPE is therefore intrinsically linked to the presence of IPA in the reaction mixture. The process essentially involves the hydration of propylene to IPA, followed by the alkylation of that IPA with another molecule of propylene, all facilitated by the acid catalyst and the common carbocation intermediate. afribary.com

Investigation of Reaction Kinetics and Thermodynamics

The synthesis and conversion of this compound (DIPE) are governed by complex kinetic and thermodynamic principles. A thorough understanding of these factors is essential for optimizing reaction conditions, improving catalyst performance, and maximizing product yield. This section delves into the kinetic modeling of DIPE formation and the thermodynamic analysis of its catalytic conversion processes.

Kinetic Modeling of DIPE Formation Reactions

Kinetic modeling is a powerful tool for understanding the intricate network of reactions that occur during the synthesis and oxidation of this compound. Detailed kinetic models are developed to predict the behavior of chemical systems under various conditions, such as temperature, pressure, and reactant concentrations. These models consist of a comprehensive set of elementary reactions with their associated rate constants.

In the context of DIPE oxidation, a key area of study due to its use as a fuel additive, detailed kinetic models have been proposed and validated against experimental data from jet-stirred reactors (JSR). researchgate.netbohrium.com For instance, a model for DIPE oxidation was developed and tested over a temperature range of 525–900 K at atmospheric pressure. researchgate.netbohrium.com This model successfully predicted the concentration profiles of various species. bohrium.com

A key observation from these studies is the relatively low reactivity of DIPE at lower temperatures (below 750 K), which is unexpected given the presence of two easily abstractable tertiary hydrogen atoms. researchgate.netbohrium.com Kinetic modeling revealed that this low reactivity is due to the formed peroxy-hydroperoxy (OOQOOH) radical, which predominantly dissociates back to the hydroperoxyalkyl (QOOH) radical and O₂, rather than undergoing the intramolecular isomerization that leads to low-temperature chain-branching. researchgate.netbohrium.com

At higher temperatures, the model indicates that DIPE consumption is mainly driven by hydrogen abstraction reactions at the carbon atoms adjacent to the ether oxygen. researchgate.net This primarily produces the i-C₃H₇OC(CH₃)₂ radical, which then rapidly decomposes through C-O bond β-scission. researchgate.net A new kinetic model was also developed to explore the fuel isomeric effect on ether combustion, comparing di-n-propyl ether (DPE) with DIPE. researchgate.net This model highlighted that the faster alcohol elimination reaction of DIPE contributes to its quicker decomposition compared to DPE. researchgate.net

| Temperature Range | Dominant Reaction Pathway | Key Intermediates/Radicals | Observed Reactivity |

|---|---|---|---|

| Low Temperature (<750 K) | OOQOOH radical dissociates back to QOOH + O₂ | OOQOOH, QOOH | Low oxidation reactivity |

| High Temperature (>750 K) | H-abstraction from C-H adjacent to ether oxygen, followed by β-scission | i-C₃H₇OC(CH₃)₂ | Increased fuel consumption |

Thermodynamic Analysis of Catalytic Conversion Processes

Thermodynamic analysis is crucial for determining the feasibility and equilibrium limits of chemical reactions. For DIPE synthesis, which is typically achieved through the dehydration of isopropyl alcohol or the hydration of propylene, thermodynamic calculations help in selecting optimal reaction conditions to maximize the equilibrium yield of the desired product. cyberleninka.ru

The synthesis of DIPE from propylene and water over an Amberlyst 15 ion exchange resin catalyst has been studied across temperatures from 70°C to 160°C and pressures from 1 to 60 bar. afribary.com Thermodynamic functions for the gas-phase conversion of isopropyl alcohol to DIPE have been analyzed using methods like the Temkin-Shvartsman method. cyberleninka.ru These analyses involve calculating changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the relevant reactions. cyberleninka.ruresearchgate.net

Studies show that the reaction for the formation of DIPE from the intermolecular dehydration of isopropyl alcohol is exothermic, indicated by a negative change in enthalpy. cyberleninka.ru In contrast, the conversion of isopropyl alcohol to propylene and acetone (B3395972) are endothermic processes. cyberleninka.ru

Thermodynamic calculations have demonstrated that the condensation reaction of isopropyl alcohol with propylene to form DIPE is favorable and can proceed towards complete conversion even at room temperature. cyberleninka.ruakj.az However, when considering parallel reactions from isopropyl alcohol at 300 K, the formation of DIPE is theoretically the most probable outcome (38.28%), followed by propylene (16.75%) and acetone (12.32%). cyberleninka.ruresearchgate.netakj.az At higher temperatures (400 K and above), the equilibrium shifts, favoring the formation of propylene (48.49%) and acetone (48.1%) over DIPE (30.69%). cyberleninka.ruresearchgate.netakj.az This highlights the critical role of temperature control in the selective synthesis of this compound.

| Reaction | Enthalpy Change (ΔH) | Equilibrium Yield at 300 K | Equilibrium Yield at ≥400 K |

|---|---|---|---|

| Isopropyl Alcohol → this compound (Dehydration) | Negative (Exothermic) | 38.28% | 30.69% |

| Isopropyl Alcohol → Propylene | Positive (Endothermic) | 16.75% | 48.49% |

| Isopropyl Alcohol → Acetone | Positive (Endothermic) | 12.32% | 48.1% |

| Isopropyl Alcohol + Propylene → this compound | Negative (Exothermic) | Thermodynamically favorable for complete conversion |

Computational Chemistry in DIPE Synthesis and Reaction Mechanisms

Computational chemistry provides indispensable insights into the synthesis and reaction pathways of this compound at the molecular level. Advanced computational methods allow for the detailed study of reaction mechanisms, transition states, and energy landscapes that are often difficult to probe experimentally.

Quantum Chemistry Calculations (e.g., CBS-QB3 Method)

Quantum chemistry calculations are employed to determine the electronic structure and energetic properties of molecules and radicals involved in DIPE reactions. High-accuracy composite methods, such as the Complete Basis Set-QB3 (CBS-QB3), are particularly valuable. researchgate.net The CBS-QB3 method is a variant of the CBS-Q method that calculates structures and zero-point vibrational energies using B3LYP density functional theory, followed by higher-level single-point energy calculations to extrapolate to the complete basis set limit. researchgate.net

These methods are used to accurately calculate fundamental properties like bond dissociation energies (BDEs). researchgate.net A precise knowledge of BDEs is fundamental to understanding reaction mechanisms, as it helps identify the weakest bonds in the DIPE molecule and predict the initial sites of attack in decomposition or oxidation reactions. For ethers, the C-H bonds adjacent to the ether oxygen are typically the most susceptible to hydrogen abstraction. nrel.gov Quantum chemical calculations can quantify these BDEs, providing essential parameters for the development of accurate kinetic models. researchgate.netnrel.gov

Unimolecular Reaction Theory (e.g., RRKM-ME Calculations)

Unimolecular reaction theory is essential for describing reactions where a single molecule rearranges or decomposes. The Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a cornerstone of this field, providing a framework for calculating energy- and angular momentum-dependent rate constants for unimolecular reactions. prsu.ac.inrsc.org RRKM theory extends simpler models by incorporating a statistical treatment of the vibrational and rotational energy states of the energized molecule and the transition state. ox.ac.ukuleth.ca

Modeling of Reaction Mechanisms and Product Branching Fractions